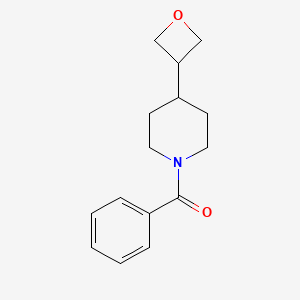
1-Benzoyl-4-(oxetan-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(oxetan-3-yl)piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an oxetane ring The piperidine ring is a six-membered heterocyclic amine, while the oxetane ring is a four-membered cyclic ether
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-(oxetan-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the benzoyl and oxetane groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst . The oxetane ring can be introduced via cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial production methods may involve continuous flow reactions and the use of catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
1-Benzoyl-4-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl carbonyl group.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the piperidine and oxetane rings.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(oxetan-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine and oxetane derivatives, including their potential as antimicrobial and anticancer agents.
Industrial Applications: It is used in the development of new materials with unique physicochemical properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-(oxetan-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, which also feature the piperidine ring and exhibit various biological activities.
Oxetane Derivatives: Compounds like oxetan-3-one and oxetane-containing nucleoside analogues, which are used in medicinal chemistry and synthetic organic chemistry.
The uniqueness of this compound lies in its combination of the piperidine and oxetane rings, which confer distinct physicochemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[4-(oxetan-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-8-6-12(7-9-16)14-10-18-11-14/h1-5,12,14H,6-11H2 |
InChI-Schlüssel |
VNNLGVDHSSIIBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2COC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


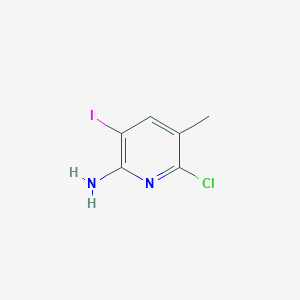
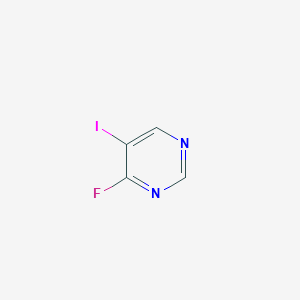
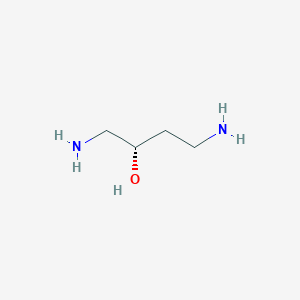
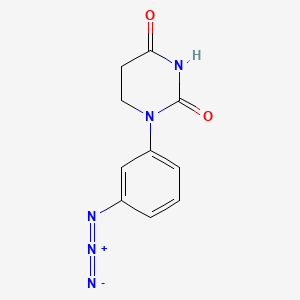
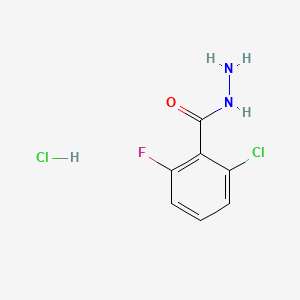
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
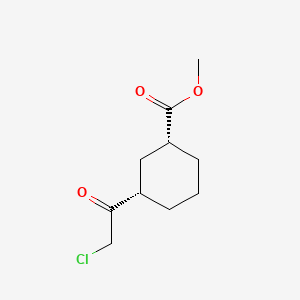
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
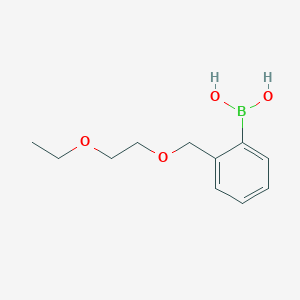
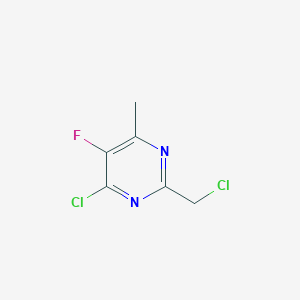
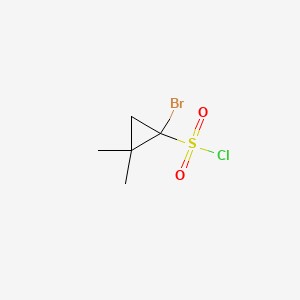
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)

